REACTION_SMILES
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[NH4+:22].[OH-:23].[OH:6][c:7]1[c:8]2[cH:9][cH:10][cH:11][n:12][c:13]2[c:14]([N+:19](=[O:20])[O-:21])[cH:15][c:16]1[O:17][CH3:18].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[Cl:3][c:7]1[c:8]2[cH:9][cH:10][cH:11][n:12][c:13]2[c:14]([N+:19](=[O:20])[O-:21])[cH:15][c:16]1[O:17][CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc([N+](=O)[O-])c2ncccc2c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1cc([N+](=O)[O-])c2ncccc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |